1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)26(24,25)18-6-4-5-17(19)16(18)3/h4-6,13H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKRUUJMAJLJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine core, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities, including enzyme inhibition and antimicrobial properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Pyrazole derivatives have been reported to inhibit viral replication effectively, with some exhibiting an EC50 value in the low micromolar range, indicating potent antiviral activity .
Antimicrobial Properties
The compound's sulfonamide group is associated with antibacterial activity. Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth. For example, compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4 to 8 μg/mL . This suggests that the target compound may exhibit comparable antibacterial properties.
Enzyme Inhibition
The piperazine and sulfonyl functionalities are known for their roles in enzyme inhibition. Various derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, synthesized compounds bearing similar moieties demonstrated promising AChE inhibition with IC50 values significantly lower than standard inhibitors . This highlights the potential of the target compound in treating conditions like Alzheimer's disease through AChE inhibition.
Case Studies
Several case studies provide insights into the biological activities of related compounds:
- Antiviral Efficacy : A study on pyrazole derivatives reported that one compound reduced HSV-1 plaques by 69% at a concentration of 0.5 mg/mL . This underscores the potential for similar compounds to exhibit antiviral effects.
- Antibacterial Activity : In research focusing on sulfonamide derivatives, a series of compounds showed IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains, suggesting strong antibacterial potential .
- Enzyme Inhibition : A synthesized piperazine derivative was evaluated for its ability to inhibit urease and showed promising results with an IC50 value of 1.21 µM, indicating that modifications in the structure could enhance enzyme inhibitory activity .
Comparison with Similar Compounds
Substituent Analysis of Key Analogues
The following table highlights structural variations in related piperazine derivatives:
Key Observations :
- Sulfonyl Variations : The target compound’s 3-chloro-2-methylphenyl sulfonyl group distinguishes it from analogues with simpler phenyl (e.g., ) or tetramethylphenyl (e.g., ) sulfonyl substituents. This substitution may influence steric bulk and electronic properties, affecting receptor selectivity.
- Pyrazole Linkage : Unlike Mepiprazole (pyrazole directly attached via ethyl chain, ), the target compound’s pyrazole is 3,5-dimethyl-substituted, which could enhance metabolic stability and hydrophobic interactions.
Pharmacological Potential and Mechanisms
- Target Compound : While direct activity data are unavailable, its structural features align with piperazine-based antipsychotics (e.g., Mepiprazole ) and sulfonamide-containing antimicrobials . The 3,5-dimethylpyrazole moiety is seen in kinase inhibitors and anti-inflammatory agents.
- Mepiprazole : A known dopamine receptor modulator, highlighting the importance of the pyrazole-ethyl-piperazine scaffold in CNS targeting.
- Sulfonyl-Containing Analogues : Compounds like 1-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine are intermediates in synthesizing protease inhibitors, suggesting the target compound’s sulfonyl group could be leveraged in similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
